N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide
Description
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Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-5-8-17-12-9-11(16-22(4,19)20)6-7-13(12)21-10-15(2,3)14(17)18/h6-7,9,16H,5,8,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRKWBVLENMPLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C)OCC(C1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoxazepine ring system coupled with a methanesulfonamide moiety. Its molecular formula is with a molecular weight of approximately 382.4528 g/mol. The structure is characterized by:
- A benzoxazepine core known for diverse biological activities.
- A sulfonamide group that enhances solubility and bioactivity.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could bind to receptors, influencing signaling pathways that regulate various physiological processes.
- Gene Expression Regulation : Interaction with DNA or RNA may alter gene expression patterns.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
- Anti-inflammatory Properties : The compound may reduce inflammation through modulation of cytokine production.
Table 1: Summary of Biological Activities
Case Studies
Several studies have investigated the biological effects of this compound:
-
Antimicrobial Efficacy :
- A study assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µM.
-
Anti-inflammatory Effects :
- Research demonstrated that treatment with the compound led to a decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in cultured macrophages.
-
Enzyme Interaction Studies :
- Investigations into enzyme inhibition revealed that the compound significantly inhibited the activity of certain hydrolases involved in metabolic pathways at concentrations as low as 10 µM.
Q & A
Q. What are the key steps and optimization strategies for synthesizing this compound with high purity?
The synthesis involves constructing the tetrahydrobenzo[b][1,4]oxazepine core followed by introducing the methanesulfonamide group. Critical steps include:
- Core formation : Cyclization of precursor amines and ketones under acidic conditions (e.g., HCl catalysis) .
- Sulfonylation : Reaction with methanesulfonyl chloride in anhydrous dichloromethane at 0–5°C to avoid side reactions .
- Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity . Optimization : Continuous flow chemistry improves yield (up to 78%) and reduces by-products .
Q. Which analytical techniques are most reliable for structural characterization?
A combination of spectroscopic and chromatographic methods is essential:
- NMR : 1H and 13C NMR in DMSO-d6 to confirm sulfonamide (-SO2NH2) protons (δ 3.1–3.3 ppm) and benzoxazepine carbonyl (δ 170–175 ppm) .
- HPLC : Reverse-phase C18 column (acetonitrile/water, 0.1% TFA) for purity assessment .
- MS : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 367.12) .
Q. How can researchers assess its biological activity, such as enzyme inhibition?
Standard protocols include:
- Carbonic anhydrase inhibition :
- Assay: Monitor CO2 hydration using stopped-flow spectroscopy (pH 7.4, 25°C) .
- IC50 determination: Dose-response curves with 0.1–100 µM compound concentrations .
- Positive control: Acetazolamide (IC50 ~12 nM) .
Q. What are the critical structural features influencing its activity?
Key functional groups and their roles:
| Group | Role | Evidence |
|---|---|---|
| Methanesulfonamide | Hydrogen bonding with enzyme active sites | |
| Propyl side chain | Hydrophobic interactions for binding | |
| Benzoxazepine carbonyl | Stabilizes ring conformation |
Q. How stable is this compound under different storage conditions?
- Short-term : Stable in DMSO at -20°C for 6 months (no degradation by HPLC) .
- Light sensitivity : Degrades by 15% after 72 hours under UV light; store in amber vials .
Advanced Research Questions
Q. How to resolve contradictions in reported enzyme inhibition data across studies?
Discrepancies may arise from assay conditions or structural analogs. Mitigation strategies:
- Standardize assays : Use identical buffer (20 mM HEPES, pH 7.4) and enzyme isoforms (e.g., hCA II vs. hCA IX) .
- Control for analogs : Compare with derivatives (e.g., allyl vs. propyl substituents) to isolate substituent effects .
Q. What experimental designs are optimal for studying its pharmacokinetics in vivo?
- ADME profiling :
- Absorption: Caco-2 cell permeability assay (Papp >1 × 10⁻⁶ cm/s indicates good absorption) .
- Metabolism: Liver microsome incubation (e.g., human CYP3A4 stability) .
- In vivo models : Administer 10 mg/kg IV/PO in rodents; measure plasma half-life via LC-MS/MS .
Q. How to design structure-activity relationship (SAR) studies for substituent optimization?
- Variable substituents : Synthesize analogs with:
- Alkyl chains : Propyl (current), ethyl, isobutyl (see table below) .
- Electron-withdrawing groups : Trifluoromethyl (improves membrane permeability) .
- Activity correlation :
| Substituent | hCA II IC50 (nM) | LogP |
|---|---|---|
| Propyl | 45 ± 3 | 2.1 |
| Allyl | 68 ± 5 | 1.8 |
| Isobutyl | 32 ± 2 | 2.5 |
| Data from |
Q. What methodologies elucidate its mechanism of action at the molecular level?
- Molecular docking : Use AutoDock Vina with hCA II crystal structure (PDB: 3KS3) to predict binding poses .
- Kinetic analysis : Determine inhibition type (competitive vs. non-competitive) via Lineweaver-Burk plots .
Q. How to address stability issues in physiological conditions (e.g., plasma)?
- Plasma stability assay : Incubate compound (10 µM) in human plasma at 37°C; quantify degradation via LC-MS .
- Stabilization strategies :
- Prodrug design : Introduce ester moieties (hydrolyzed in target tissues) .
- Lipid encapsulation : Use PEGylated liposomes to reduce enzymatic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
